molecular formula C15H11ClO3 B6400520 3-(4-Acetylphenyl)-5-chlorobenzoic acid CAS No. 1261973-46-9

3-(4-Acetylphenyl)-5-chlorobenzoic acid

Cat. No.: B6400520
CAS No.: 1261973-46-9
M. Wt: 274.70 g/mol
InChI Key: CGYVBHYSRITXEP-UHFFFAOYSA-N
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Description

3-(4-Acetylphenyl)-5-chlorobenzoic acid is a benzoic acid derivative featuring a chlorine substituent at position 5 and a 4-acetylphenyl group at position 3 on the aromatic ring.

Properties

IUPAC Name

3-(4-acetylphenyl)-5-chlorobenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClO3/c1-9(17)10-2-4-11(5-3-10)12-6-13(15(18)19)8-14(16)7-12/h2-8H,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGYVBHYSRITXEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)C2=CC(=CC(=C2)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70689785
Record name 4'-Acetyl-5-chloro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70689785
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261973-46-9
Record name 4'-Acetyl-5-chloro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70689785
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Acetylphenyl)-5-chlorobenzoic acid typically involves the reaction of 4-acetylphenylboronic acid with 5-chlorobenzoic acid under Suzuki-Miyaura coupling conditions. This reaction is catalyzed by palladium and requires a base such as potassium carbonate in a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures (around 80-100°C) for several hours .

Industrial Production Methods

Industrial production of this compound may involve similar coupling reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of recyclable catalysts and green chemistry principles can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

3-(4-Acetylphenyl)-5-chlorobenzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(4-Acetylphenyl)-5-chlorobenzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(4-Acetylphenyl)-5-chlorobenzoic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The acetylphenyl group can interact with hydrophobic pockets in proteins, while the chlorobenzoic acid moiety can form hydrogen bonds with amino acid residues .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares 3-(4-Acetylphenyl)-5-chlorobenzoic acid with structurally related benzoic acid derivatives:

Compound Name Substituents/Functional Groups Molecular Weight (g/mol) Key Properties/Applications Reference Evidence
3-(4-Acetylphenyl)-5-chlorobenzoic acid 5-Cl, 3-(4-acetylphenyl), COOH ~290.7 (calculated) Potential COX inhibition, intermediate Inferred
4-Amino-3-chloro-5-methylbenzoic acid 3-Cl, 5-CH₃, 4-NH₂, COOH ~201.6 Pharmaceutical intermediate
2-[(4-Bromophenyl)methoxy]-5-chlorobenzoic acid 5-Cl, 2-(4-Br-C₆H₄-OCH₂), COOH ~371.6 High purity (>99%), synthetic intermediate
3-(4-Chlorophenyl)-1,3,4-oxadiazole derivatives 4-Cl-C₆H₄, 1,3,4-oxadiazole, variable R-groups ~250–350 Antifungal/antibacterial agents
Caffeic acid (3,4-Dihydroxybenzeneacrylic acid) 3,4-di-OH, propenoic acid ~180.2 Antioxidant, food/cosmetic additive
Key Observations:
  • Substituent Effects: The acetyl group in the target compound enhances lipophilicity compared to amino (NH₂) or hydroxyl (OH) groups in analogs like 4-amino-3-chloro-5-methylbenzoic acid or caffeic acid. This property may improve membrane permeability in biological systems but reduce aqueous solubility. Chlorine at position 5 stabilizes the aromatic ring via electron withdrawal, similar to its role in 2-[(4-bromophenyl)methoxy]-5-chlorobenzoic acid .
  • Synthesis Complexity :
    • Coupling reactions (e.g., sulfonamide formation in ) are common for introducing acetylphenyl groups. In contrast, methoxy or bromophenyl substituents (as in ) often require nucleophilic aromatic substitution or Ullmann-type couplings.

Physicochemical Properties

  • Solubility: The acetyl group likely reduces water solubility compared to polar substituents like NH₂ (e.g., 4-amino-3-chloro-5-methylbenzoic acid) or OH (caffeic acid). Chlorine’s electron-withdrawing effect may slightly increase acidity (lower pKa) relative to non-halogenated analogs.
  • Melting Points :
    • While direct data are unavailable, compounds with rigid substituents (e.g., 3-(4-chlorophenyl)-1,3,4-oxadiazoles in ) exhibit higher melting points (>200°C) due to crystallinity, suggesting similar trends for the target compound.

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